molecular formula C20H16FNO B7883056 N-benzyl-2-fluoro-N-phenylbenzamide

N-benzyl-2-fluoro-N-phenylbenzamide

Cat. No.: B7883056
M. Wt: 305.3 g/mol
InChI Key: DNHHEHCSAPIQBC-UHFFFAOYSA-N
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Description

N-Benzyl-2-fluoro-N-phenylbenzamide (CAS 682784-98-1) is a synthetic small molecule recognized in chemical research as a promising scaffold for targeted cancer therapy. Recent studies have identified derivatives of this compound as potent EGFR/HDAC3 dual-target inhibitors . The primary research value of this compound lies in its potential for treating aggressive cancers, particularly triple-negative breast cancer (TNBC) . Scientific investigations have shown that specific N-benzyl-2-fluorobenzamide derivatives exhibit strong anti-proliferative activity against MDA-MB-231 cancer cells by simultaneously inhibiting the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two targets that synergistically drive cancer progression . The mechanism of action involves the 2-fluorobenzamide moiety chelating the Zn²⁺ ion in the active site of HDAC3, while the N-benzyl group occupies the ATP-binding pocket of EGFR, enabling dual-target functionality . In vivo studies have demonstrated that a leading compound from this series can suppress tumor growth significantly without notable toxicity, highlighting the therapeutic potential of this chemical class . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

N-benzyl-2-fluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-19-14-8-7-13-18(19)20(23)22(17-11-5-2-6-12-17)15-16-9-3-1-4-10-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHHEHCSAPIQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-fluoro-N-phenylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with N-benzylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-fluorobenzoyl chloride+N-benzylanilineEt3NThis compound+HCl\text{2-fluorobenzoyl chloride} + \text{N-benzylaniline} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} 2-fluorobenzoyl chloride+N-benzylanilineEt3​N​this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-fluoro-N-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Benzyl carboxylic acid derivatives.

    Reduction: Benzyl alcohol or methyl derivatives.

    Hydrolysis: 2-fluorobenzoic acid and N-benzylaniline.

Scientific Research Applications

Chemistry

N-benzyl-2-fluoro-N-phenylbenzamide serves as a building block in the synthesis of more complex organic molecules. Its unique structural features enable chemists to explore various synthetic pathways and develop new compounds with desired properties.

Biology

Research indicates that this compound exhibits potential biological activity , particularly in antimicrobial and anticancer studies. For example, derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth .

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate . Its derivatives have been evaluated for their therapeutic potential against diseases such as cancer and viral infections. Notably, certain derivatives have demonstrated antiviral activity against Enterovirus 71 (EV71), making them candidates for further drug development .

Industry

The compound is also utilized in the development of new materials and chemical processes. Its properties lend themselves to applications in polymer chemistry and materials science, where it can contribute to the formulation of innovative products.

Case Study 1: Anticancer Activity

A study evaluated various N-phenylbenzamide derivatives, including this compound, for their anticancer properties. The results indicated that specific derivatives exhibited significant cytotoxicity against human cancer cell lines, with molecular docking studies revealing high binding affinities to target proteins involved in cancer progression .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral efficacy of this compound derivatives against EV71. The findings showed that some compounds had low micromolar IC50 values, suggesting they could serve as lead compounds for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of N-benzyl-2-fluoro-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro substituent can enhance the compound’s binding affinity and selectivity for certain targets, while the benzyl and phenyl groups contribute to its overall hydrophobicity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-2-fluoro-N-phenylbenzamide and related benzamide derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications References
This compound N-benzyl, N-phenyl, 2-fluoro on benzamide C₂₀H₁₅FNO Enhanced lipophilicity; potential for strong intermolecular F···H-N interactions .
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2-fluoro on benzamide, 2,3-difluoro on phenyl C₁₃H₈F₃NO Dual fluorine substitution increases polarity and hydrogen-bonding capacity .
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo on benzamide, 2-nitro on phenyl C₁₃H₉BrN₂O₃ Bromo and nitro groups enhance electronic asymmetry; used in crystallography studies .
2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide 2-fluoro on benzamide, 2-pyridyl group C₁₉H₁₃F₂N₂O₂ Pyridyl group introduces π-π stacking potential; studied for conformational isomerism .
N-(2-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide Amino, hydroxy, 4-fluoro, 5-chloro substituents C₁₃H₁₀ClFN₂O₂ Hydroxy and amino groups enable hydrogen bonding; potential bioactive properties .

Key Comparative Insights:

Fluorine Substitution Effects: The mono-fluorination in this compound contrasts with di- or trifluorinated analogs (e.g., N-(2,3-Difluorophenyl)-2-fluorobenzamide), where additional fluorine atoms increase polarity and alter hydrogen-bonding networks . Fluorine’s electron-withdrawing effect also enhances metabolic stability compared to non-fluorinated benzamides .

This may impact binding affinity in biological systems or crystal packing efficiency.

Hydrogen-Bonding Interactions: Compounds like N-(2-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide exhibit robust hydrogen-bonding due to amino and hydroxy groups, whereas this compound relies on weaker F···H-N interactions, which are less common but structurally significant in solid-state arrangements .

Functional Group Diversity :

  • Bromo and nitro substituents (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) increase molecular weight and electronic asymmetry, making such derivatives useful in X-ray crystallography for heavy-atom phasing . In contrast, the trifluoropropoxy group in 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () enhances hydrophobicity and steric bulk, relevant to agrochemical applications .

Biological Activity

N-benzyl-2-fluoro-N-phenylbenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzamide structure with a fluorine atom at the 2-position of the benzyl group. The presence of the fluoro substituent is significant as it can enhance the compound's binding affinity to biological targets, thereby modulating their activity. The hydrophobic nature of the benzyl and phenyl groups contributes to its overall stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoro group is known to influence the electronic properties of the molecule, potentially enhancing its selectivity and potency against certain biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been investigated for its efficacy against various strains of viruses, including Enterovirus 71 (EV71), which is known to cause hand, foot, and mouth disease. In vitro assays have shown that derivatives of N-phenylbenzamide can inhibit EV71 at low micromolar concentrations, with IC50 values ranging from 5.7 to 18 μM .

Anticancer Activity

This compound has also been explored for its anticancer potential. Research indicates that certain derivatives within this class exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold demonstrated significant activity against leukemia cell lines, with IC50 values as low as 0.96 µM . The underlying mechanisms for these activities may involve inhibition of critical cellular pathways, although further studies are required to elucidate these pathways fully.

Table: Biological Activity Summary

Activity Target IC50 (µM) Notes
AntiviralEnterovirus 715.7 - 18Effective against multiple strains
AnticancerLeukemia cell lines0.96 - 4.23Varies by specific derivative
Mitochondrial permeabilityCalcium retention capacityEC50 = 280 nMHigh selectivity observed

Case Studies

  • Antiviral Activity Against EV71 : In a study evaluating N-phenylbenzamide derivatives, one compound exhibited an IC50 value of 12 μM against EV71 strains, demonstrating potential as a lead compound for antiviral drug development .
  • Cytotoxicity in Cancer Models : Another derivative was tested against various cancer cell lines (HCT116 and MCF7), showing significant cytotoxicity with IC50 values of 18.8 µM and 29.3 µM respectively . This highlights the compound's potential in cancer therapeutics.
  • Calcium Retention Capacity : A related compound showed exceptional performance in enhancing calcium retention in mitochondria, suggesting a role in mitochondrial protection during stress conditions .

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in animal models?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to LD50 calculations. Use Kaplan-Meier survival analysis for longitudinal toxicity studies. Confounding factors (e.g., metabolic variability) are controlled via stratified randomization .

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